1,1-Dichloro-3,3-dimethylbutan-2-one

Catalog No.
S574804
CAS No.
22591-21-5
M.F
C6H10Cl2O
M. Wt
169.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichloro-3,3-dimethylbutan-2-one

CAS Number

22591-21-5

Product Name

1,1-Dichloro-3,3-dimethylbutan-2-one

IUPAC Name

1,1-dichloro-3,3-dimethylbutan-2-one

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C6H10Cl2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3

InChI Key

UDWZXMQIEHAAQT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C(Cl)Cl

Synonyms

1,1-dichloro-3,3-dimethyl-2-butanone, 1,1-dichloro-3,3-dimethylbutanon-2, dichloropinacolin, dichloropinacoline

Canonical SMILES

CC(C)(C)C(=O)C(Cl)Cl

Organic Synthesis

  • Precursor for Functionalized Ketones: Dichloropinacolin can be a valuable starting material for the synthesis of various functionalized ketones. The two chlorine atoms can be readily displaced by nucleophiles, allowing the introduction of new functional groups like hydroxyls, amines, or thiols. This versatility makes it a useful building block for complex organic molecules [PubChem: 1,1-Dichloro-3,3-dimethylbutan-2-one, ].

Study of Steric Effects

  • Probe for Steric Hindrance: The bulky tert-butyl group (C(CH3)3) adjacent to the carbonyl group in dichloropinacolin creates significant steric hindrance. Researchers can utilize this compound to study how steric effects influence reaction rates and mechanisms in various chemical processes [ScienceDirect: The Chemistry of the Carbonyl Group, Second Edition, Edited by Zoltan Rappoport, p.71].

Organic Catalysis

  • Activation by Lewis Acids: Dichloropinacolin can be activated by Lewis acids, forming a reactive intermediate that can participate in catalytic cycles. This activation makes it a potential candidate for the development of new and efficient organic catalysts [ACS Catalysis: Activation of 1,1-Dichloro-3,3-dimethyl-2-butanone by Lewis Acids and Its Catalysis for Friedel–Crafts Alkylation, ].

1,1-Dichloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H10Cl2OC_6H_{10}Cl_2O and a molecular weight of 169.049 g/mol. It is classified as a halogenated ketone, specifically a chlorinated derivative of 2-butanone. The compound features two chlorine atoms attached to the first carbon and two methyl groups on the third carbon of the butane chain, contributing to its unique structural properties. Its IUPAC name reflects its specific arrangement of atoms, and it is also known by various synonyms such as dichloromethyl tert-butyl ketone and α,α-dichloropinacolin .

Typical for carbonyl compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Dehydrohalogenation: Under certain conditions, it may lose hydrogen chloride to form alkenes or other unsaturated compounds.

These reactions highlight its reactivity due to the presence of both the carbonyl group and halogen substituents.

  • Antimicrobial agents: Some halogenated compounds show effectiveness against bacteria and fungi.
  • Toxicity: Chlorinated compounds may have toxic effects on human health and the environment, necessitating careful handling and regulation.

Further research is needed to establish specific biological effects associated with this compound.

1,1-Dichloro-3,3-dimethylbutan-2-one can be synthesized through various methods:

  • Halogenation of 2-butanone: Chlorination of 2-butanone in the presence of a suitable chlorinating agent (e.g., phosphorus pentachloride) can yield this compound.
  • Grignard Reaction: Reacting a Grignard reagent derived from 3,3-dimethylbutanol with phosgene or carbon tetrachloride may also produce this compound.
  • Direct chlorination: Using chlorine gas in a controlled environment allows for selective chlorination at the desired positions on the butane chain.

Each method varies in complexity and yields different purity levels of the final product.

1,1-Dichloro-3,3-dimethylbutan-2-one has several industrial applications:

  • Solvent in organic synthesis: It is used as a solvent due to its ability to dissolve various organic compounds.
  • Intermediate in chemical synthesis: This compound serves as an intermediate for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
  • Analytical chemistry: It may be utilized in chromatography for separating components in mixtures.

Several compounds share structural similarities with 1,1-dichloro-3,3-dimethylbutan-2-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,1-Dichloro-3,3-dimethylbutaneC6H12Cl2No carbonyl group; saturated hydrocarbon
2-Chloro-3-methylbutan-2-oneC5H11ClOOne chlorine atom; different chain structure
4-Chloro-4-methylpentan-2-oneC6H13ClODifferent positioning of chlorine; branched chain
1-Bromo-3,3-dimethylbutan-2-oneC6H12BrBromine instead of chlorine; different reactivity

The presence of both chlorine substituents and a ketone functional group distinguishes 1,1-dichloro-3,3-dimethylbutan-2-one from these similar compounds, affecting its reactivity and applications in synthesis.

1,1-Dichloro-3,3-dimethylbutan-2-one (CAS 22591-21-5) is a halogenated ketone with the molecular formula C₆H₁₀Cl₂O and a molar mass of 169.05 g/mol. Its IUPAC name reflects its structural features: a butanone backbone with two chlorine atoms at position 1 and two methyl groups at position 3. Common synonyms include Dichloropinacolin, tert-Butyl dichloromethyl ketone, and 1,1-Dichloropinacolone.

Historical Context

First synthesized in the mid-20th century, this compound gained industrial relevance as a precursor for agrochemicals, particularly herbicides like prozin and fungicides such as triadimefon. Patents from the 1970s–1980s describe its role in continuous-flow nitration processes and photochemical chlorination methods.

Physical Description

Liquid

XLogP3

2.7

UNII

Q287GUL608

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

22591-21-5

Wikipedia

Dichloropinacolin

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Butanone, 1,1-dichloro-3,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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